N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxyethyl group attached to the nitrogen atom. This compound is known for its hydrophilic nature and stability, making it soluble in water and various organic solvents .
Mechanism of Action
Target of Action
This compound belongs to the pyrrolidine class, which is known to interact with a variety of enzymes and proteins
Mode of Action
Compounds in the pyrrolidine class are known to form hydrogen bonds with their targets, which can inhibit their activity . The specific interactions of N-(2-hydroxyethyl)pyrrolidine-1-carboxamide with its targets remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been studied for their inhibitory activity on various enzymes, suggesting that they may affect multiple biochemical pathways
Result of Action
As a member of the pyrrolidine class, it is likely to have diverse biological effects due to its potential to interact with various targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with ethylene oxide or ethylene carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic attack of the pyrrolidine nitrogen on the ethylene oxide or carbonate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of N-(2-carboxyethyl)pyrrolidine-1-carboxamide.
Reduction: Formation of N-(2-aminoethyl)pyrrolidine-1-carboxamide.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)pyrrolidine: Similar structure but lacks the carboxamide group.
Pyrrolidine-2,5-dione: Contains a dione group instead of a carboxamide.
Prolinol: A derivative of pyrrolidine with a hydroxyl group attached to the ring.
Uniqueness
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the presence of both a hydroxyethyl group and a carboxamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
N-(2-hydroxyethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-6-3-8-7(11)9-4-1-2-5-9/h10H,1-6H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWBZDXDIIEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478581-05-3 |
Source
|
Record name | N-(2-hydroxyethyl)pyrrolidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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